Gaboroquinone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gaboroquinone B is a natural product found in Bulbine frutescens with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

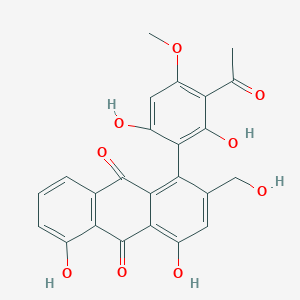

Gaboroquinone B has the chemical formula C24H18O9 and is categorized as a phenyl-anthraquinone. Its structure contributes to its biological activities, which include antiplasmodial, anticancer, and antimicrobial properties. Understanding its chemical characteristics is crucial for exploring its applications.

Anticancer Activity

This compound has shown significant anticancer properties in various studies. It operates through mechanisms such as the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. A systematic review highlighted that anthraquinone derivatives, including this compound, interact with key cellular targets such as kinases and topoisomerases, affecting cancer cell viability .

Case Study: Antiproliferative Effects

- Cell Line: Jurkat T cells

- Concentration Range: 25 to 50 μg/mL

- Findings: this compound exhibited a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 25 μg/mL. The compound's efficacy was comparable to established anticancer drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) when used in combination .

Antimalarial Activity

Research indicates that this compound possesses antiplasmodial activity against Plasmodium species. Its mechanism may involve inhibition of heme digestion enzymes and disruption of parasite cellular structures.

Table 1: Antiplasmodial Activity of this compound

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 35 | Inhibition of plasmepsins; disruption of microtubules |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

Analyse Des Réactions Chimiques

Structural Characterization and Key Chemical Transformations

Gaboroquinone B (C30H28O10) was identified as a side-chain hydroxylated phenylanthraquinone through spectroscopic and chemical methods . Key reactions include:

Deoxygenation of the Side Chain

-

Reaction : Catalytic hydrogenation of this compound (4) under palladium-mediated conditions removes hydroxyl groups from its side chain.

-

Product : Knipholone (1), a simpler phenylanthraquinone lacking hydroxylation .

-

Significance : Confirmed the axial configuration and structural relationship to known anthraquinones.

Glucosylation and Deglucosylation

-

Glucosylation : The 4'-O-demethylknipholone precursor is glycosylated to form 4'-O-demethylknipholone-4'-O-β-D-glucopyranoside (2) .

-

Deglucosylation : Acid hydrolysis of 2 removes the glucose moiety, regenerating 4'-O-demethylknipholone (5) .

Stability Under Oxidative Conditions

-

This compound’s hydroxylated side chain exhibits stability in mild oxidative environments but undergoes degradation under strong oxidants (e.g., KMnO4) .

Biological Activity and Reactivity in Pharmacological Contexts

This compound demonstrates moderate bioactivity, linked to its redox-active quinone core and hydroxylation pattern :

Antiplasmodial and Antitrypanosomal Activity

| Assay | IC50 (μM) | Target |

|---|---|---|

| Plasmodium falciparum | 2.1 | Chloroquine-resistant strain |

| Trypanosoma brucei | 4.8 | Bloodstream form |

-

Mechanism : Proposed to involve generation of reactive oxygen species (ROS) via quinone redox cycling, disrupting parasite membranes .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related phenylanthraquinones due to its hydroxylated side chain:

Synthetic and Analytical Challenges

-

Synthesis : No total synthesis has been reported; isolation from natural sources remains primary.

-

Detection : Characterized via HPLC (Rt = 6.2 min) and HR-ESI-MS ([M+H]+ m/z 549.1804) .

-

Limitations : Labile hydroxyl groups complicate purification and storage .

Future Research Directions

-

Functionalization : Exploring alkylation or acylation to enhance stability and bioavailability.

-

Mechanistic Studies : Elucidating ROS generation pathways in parasitic targets.

This compound’s chemical behavior underscores its potential as a scaffold for antiparasitic drug development, though further optimization is required to address stability limitations .

Propriétés

Formule moléculaire |

C24H18O9 |

|---|---|

Poids moléculaire |

450.4 g/mol |

Nom IUPAC |

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C24H18O9/c1-9(26)16-15(33-2)7-14(29)19(23(16)31)17-10(8-25)6-13(28)20-21(17)22(30)11-4-3-5-12(27)18(11)24(20)32/h3-7,25,27-29,31H,8H2,1-2H3 |

Clé InChI |

XBZFXAYXSQAPPD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

SMILES canonique |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

Synonymes |

gaboroquinone B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.